4-{[(3-Bromophenyl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(3-Bromophenyl)methyl]amino}butan-2-ol is an organic compound that features a bromophenyl group attached to a butanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol typically involves the reaction of 3-bromobenzylamine with 2-butanone under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine group attacks the carbonyl carbon of the ketone, followed by reduction to yield the desired alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Bromophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: 4-{[(3-Bromophenyl)methyl]amino}butan-2-one or 4-{[(3-Bromophenyl)methyl]amino}butanoic acid.
Reduction: 4-{[(Phenyl)methyl]amino}butan-2-ol.
Substitution: 4-{[(3-Iodophenyl)methyl]amino}butan-2-ol.
Scientific Research Applications
4-{[(3-Bromophenyl)methyl]amino}butan-2-ol is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: For the preparation of drug candidates containing hindered amine motifs.
Pharmaceutical Testing: As a reference standard for pharmaceutical testing and quality control.
Mechanism of Action
The mechanism of action for 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity through halogen bonding, while the butanol moiety can participate in hydrogen bonding with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
3-((4-Bromophenyl)amino)-3-methylbutan-1-ol: Another hindered amine with similar structural features.
4-Bromo-4’,4’'-dimethoxytriphenylamine: Contains a bromophenyl group but differs in the presence of methoxy substituents.
Uniqueness
4-{[(3-Bromophenyl)methyl]amino}butan-2-ol is unique due to its specific combination of a bromophenyl group and a butanol backbone, which provides distinct steric and electronic properties. These features make it a valuable building block for the synthesis of complex molecules and potential drug candidates .
Properties
CAS No. |
1341098-73-4 |
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Molecular Formula |
C11H16BrNO |
Molecular Weight |
258.15 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H16BrNO/c1-9(14)5-6-13-8-10-3-2-4-11(12)7-10/h2-4,7,9,13-14H,5-6,8H2,1H3 |
InChI Key |
BRFUPPPZRKBTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
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